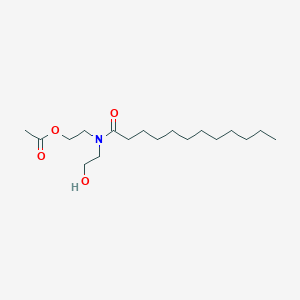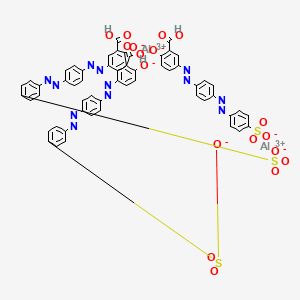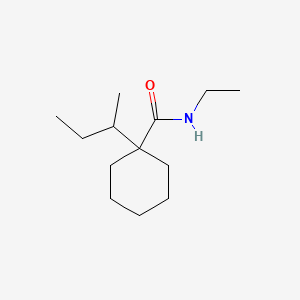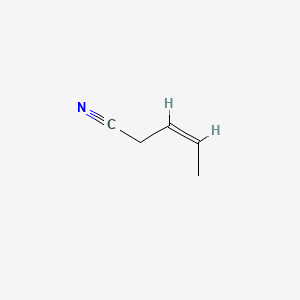
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its unique molecular structure, which includes an amino group, diethyl groups, a methoxy group, and a sulphonamide group, all attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with diethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets. The amino and sulphonamide groups are key functional groups that interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N,N-diethylbenzenesulphonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Amino-N,N-dimethyl-4-methoxybenzenesulphonamide: Has dimethyl groups instead of diethyl groups, which can influence its chemical properties.
3-Amino-N,N-diethyl-4-hydroxybenzenesulphonamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is unique due to the presence of both diethyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
83763-52-4 |
|---|---|
Molekularformel |
C11H19ClN2O3S |
Molekulargewicht |
294.80 g/mol |
IUPAC-Name |
3-amino-N,N-diethyl-4-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H |
InChI-Schlüssel |
SKDMARQFDVQTJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















